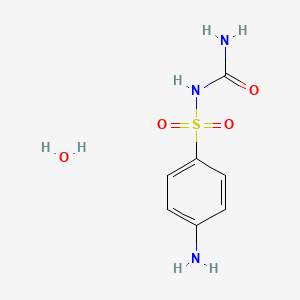
(4-Aminobenzenesulfonyl)urea hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Aminobenzenesulfonyl)urea hydrate” is a chemical compound with the molecular formula C7H11N3O4S . It is also known as “AURORA 2474” and is not classified as a hazardous compound .
Synthesis Analysis
The synthesis of similar sulfonylurea derivatives has been reported in the literature . The targeted sulfonylurea analogs were prepared in a straightforward manner by nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas .Molecular Structure Analysis
The molecular structure of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods (like solid-state nuclear magnetic resonance spectroscopy, Fourier-transformed infrared spectroscopy, Raman spectroscopy), thermal methods (like differential scanning calorimetry, thermogravimetric analysis), and computational methods (like molecular mechanics, Quantum Mechanics, molecular dynamics) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques. For instance, sulfanilic acid, a structurally similar compound, is an off-white solid and a zwitterion, which explains its high melting point .科学的研究の応用
Chromogenic Detection Systems
One significant application of (4-Aminobenzenesulfonyl)urea hydrate derivatives is in the development of chromogenic detection systems for the assay of uric acid in biological fluids. The enzymatic oxidation of uric acid, coupled with a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone, offers a direct, reliable, and simple method suitable for both manual and automated procedures. This approach addresses the disadvantages of previous assays, such as the need for serum blanks and long incubation times, thereby facilitating more efficient clinical chemistry analyses (Fossati, Prencipe, & Berti, 2010).
Synthesis of Ureas from Carboxylic Acids
Another application is demonstrated through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides an efficient route for the synthesis of ureas from carboxylic acids. This method shows good yields without racemization under mild conditions and highlights the versatility of (4-Aminobenzenesulfonyl)urea hydrate derivatives in synthetic organic chemistry. The environmental friendliness and cost-effectiveness of this method are noted due to the recyclability of byproducts, contributing to greener chemical processes (Thalluri, Manne, Dev, & Mandal, 2014).
Environmental Applications
In environmental science, a novel Pannonibacter sp. strain W1 capable of degrading 4-Aminobenzenesulfonate as a sole carbon, energy, nitrogen, and sulfur source was isolated. This discovery is significant for wastewater treatment, where 4-Aminobenzenesulfonate is a common intermediate of sulfonated azo dyes. The ability of strain W1 to completely degrade 4-Aminobenzenesulfonate and reduce total organic carbon (TOC) suggests its potential for bioaugmentation in treating industrial effluents containing sulfonated compounds (Wang, Zhang, Zhou, & Zhang, 2009).
Antimicrobial and Cytotoxic Activity
Research on the design and synthesis of 3-aminobenzenesulfonamide derivatives, incorporating (4-Aminobenzenesulfonyl)urea hydrate, revealed their potential in antimicrobial and cytotoxic applications. These compounds, particularly those with ureas and thioureas, displayed minimal antibacterial activity but notable anti-candidal and cytotoxic effects against brine shrimp. Such findings underscore the therapeutic potential of (4-Aminobenzenesulfonyl)urea hydrate derivatives in developing new antimicrobial and anticancer agents (Qandil, Hassan, & Al-Jeaidi, 2010).
将来の方向性
The future directions for research on “(4-Aminobenzenesulfonyl)urea hydrate” and similar compounds could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Additionally, the exploration of their potential applications in high-energy-storage devices could be another promising direction .
特性
IUPAC Name |
(4-aminophenyl)sulfonylurea;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.H2O/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZJEZSNCRFKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobenzenesulfonyl)urea hydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
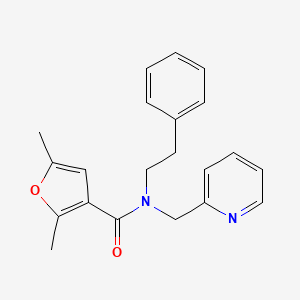

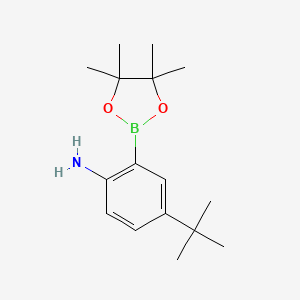
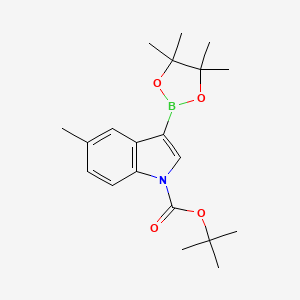
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)
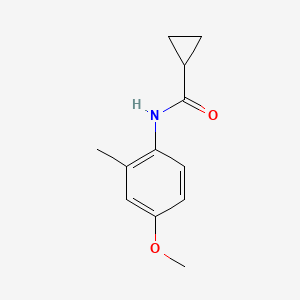
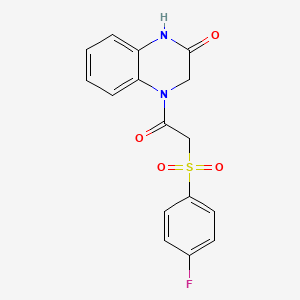
![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)
![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)
![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)